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Abstract

4-Bromo-1-methoxyisoquinoline is a versatile heterocyclic building block pivotal for the
synthesis of a diverse array of bioactive compounds. Its strategic functionalization at the C-4
position via modern cross-coupling methodologies allows for the introduction of various aryl,
heteroaryl, alkyl, alkynyl, and amino moieties. This document provides detailed application
notes and experimental protocols for leveraging 4-Bromo-1-methoxyisoquinoline in the
synthesis of potential therapeutic agents, including kinase inhibitors and other
pharmacologically relevant scaffolds.

Introduction to 4-Bromo-1-methoxyisoquinoline in
Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous natural products and synthetic drugs with a wide spectrum of pharmacological
activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3]
[4] The presence of a bromine atom at the 4-position of 1-methoxyisoquinoline offers a reactive
handle for palladium-catalyzed cross-coupling reactions, one of the most powerful tools in
modern organic synthesis. This enables the construction of complex molecules with tailored
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biological functions. Key transformations include the Suzuki-Miyaura, Sonogashira, and
Buchwald-Hartwig reactions, which facilitate the formation of C-C and C-N bonds, respectively.

Key Synthetic Transformations

The reactivity of the C-Br bond in 4-Bromo-1-methoxyisoquinoline allows for its participation
in several palladium-catalyzed cross-coupling reactions. These methods are characterized by
their high efficiency, functional group tolerance, and mild reaction conditions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling
the bromo-substituted isoquinoline with various organoboron compounds, such as boronic
acids or their esters.[5][6] This reaction is instrumental in synthesizing 4-aryl or 4-heteroaryl
isoquinolines, which are scaffolds for potential kinase inhibitors and other bioactive molecules.

[7]L8]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of 4-aminoisoquinoline derivatives by
coupling 4-Bromo-1-methoxyisoquinoline with a wide range of primary or secondary amines.
[2][9][10] This transformation is crucial for accessing compounds that target a variety of
biological pathways, as the amino group can serve as a key pharmacophore or a point for
further derivatization. 4-aminoquinoline derivatives have shown promise as anticancer and
antimalarial agents.[11][12][13]

Sonogashira Coupling for C-C (sp?-sp) Bond Formation

The Sonogashira coupling reaction facilitates the formation of a bond between the sp2 carbon
of the isoquinoline ring and an sp carbon of a terminal alkyne.[14][15] The resulting 4-alkynyl-1-
methoxyisoquinolines are not only potential bioactive molecules themselves but also serve as
versatile intermediates for further synthetic manipulations, such as cycloadditions or reductions.

Data Presentation: Reaction Conditions and
Bioactivity
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The following tables summarize representative quantitative data for the synthesis of bioactive
derivatives from a bromo-isoquinoline core, based on established literature for analogous
compounds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylbo  Cataly

. Ligand Solven  Temp Yield
Entry  ronic st Base Ref
: (mol%) t (°C) (%)
Acid (mol%)
Phenyl Toluen
. Pd(PP Na2CO
1 boroni - e/lMeO 80 82 [16]
. hs)a (4) 3
c acid H
4-
Methox 1,4-
PdClz(d _
2 yphenyl - K2COs Dioxan 90 85-95 [17]
_ ppf) (5)
boronic e/H20
acid

| 3 | Pyridin-3-ylboronic acid | Pd(OAc)z (3) | SPhos (6) | KsPOa | Toluene/H20 | 100 | 88 |[7] |

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catal
. L Ligand Solven  Temp Yield
Entry Amine st Base Ref
ol% t o
mol% °C %
(mol%)

. Pdz(db Xantph NaOtB Toluen
1 Aniline 110 84 [71[17]
a)s (2) os (4) u e

Morphol  Pd(OAc BINAP
2 ] Cs2C0s  Toluene 110 75-85 [18]
ine )2 (5) (8)

| 3 | Cyclohexylamine | Pd(OAc)z (1) | RuPhos (2) | K2COs | t-BuOH | 100 | 90 |[3] |

Table 3: Representative Conditions for Sonogashira Coupling
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Pd Cu Co-
Cataly catalys Solven Temp Yield
Entry  Alkyne Base Ref
st t t (°C) (%)
(mol%) (mol%)
Phenyl PdClz(
Toluen
1 acetyle PPhs)z2 Cul (3) EtsN RT 85-95 [16]
e
ne (5)
Trimeth PdCIz(P
2 ylsilylac Phs)2 Cul (3) EtsN Toluene RT 90 [16]
etylene (5)

| 3| 1-Hexyne | Pd(OAC)z (2) | Cul (4) | i-Pr2NH | DMF | 60 | 88 |[19] |

Table 4: Biological Activity of Representative 4-Substituted Quinolines/Isoquinolines

Compound .
Specific Target Assay ICs0 /| Glso (uM) Ref
Class
4-
Anilinoquinoli  RIPK2 Kinase Kinase Activity 0.05-1.5 [7]
nes
4- Breast Cancer o
) o Cytotoxicity 7.35-8.73 [12]
Aminoquinolines  (MDA-MB468)
4-
Prostate Cancer
Alkylthioquinazoli Cytotoxicity 1.8-8.9 [20]
(PC3)
nes

| Isoquinoline-based antagonists | CXCR4 | Anti-HIV | 15.2 - 35.9 |[1][4] |

Experimental Protocols

The following are detailed, generalized protocols for the functionalization of 4-Bromo-1-

methoxyisoquinoline.
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Protocol 1: Synthesis of 4-Aryl-1-methoxyisoquinoline
via Suzuki-Miyaura Coupling

Materials:

4-Bromo-1-methoxyisoquinoline (1.0 mmol, 1.0 equiv)
Arylboronic acid (1.2 mmol, 1.2 equiv)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(il) (PdClz(dppf)) (0.05 mmol, 0.05
equiv)

Potassium carbonate (K2COs) (2.0 mmol, 2.0 equiv)
1,4-Dioxane (8 mL)

Water (2 mL)

Ethyl acetate, Brine, Anhydrous sodium sulfate (Naz2S0a)

Silica gel for column chromatography

Procedure:

To a dry Schlenk flask, add 4-Bromo-1-methoxyisoquinoline, the arylboronic acid,
PdClz(dppf), and K2COs.

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add 1,4-dioxane and water to the flask via syringe.

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction
progress by TLC or LC-MS.

After the reaction is complete, cool the mixture to room temperature.

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10
mL).
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e Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

» Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl
acetate gradient) to yield the desired 4-aryl-1-methoxyisoquinoline.

Protocol 2: Synthesis of 4-(Arylamino)-1-
methoxyisoquinoline via Buchwald-Hartwig Amination

Materials:

e 4-Bromo-1-methoxyisoquinoline (1.0 mmol, 1.0 equiv)

 Aniline derivative (1.2 mmol, 1.2 equiv)

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s) (0.02 mmol, 0.02 equiv)

o 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 0.04 equiv)
o Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

e Anhydrous Toluene (10 mL)

o Ethyl acetate, Celite, Brine, Anhydrous sodium sulfate (Na2S0Oa4)

Silica gel for column chromatography
Procedure:

e In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-
Bromo-1-methoxyisoquinoline, the aniline derivative, Pdz(dba)s, Xantphos, and NaOtBu.

e Add anhydrous toluene (10 mL) via syringe.

» Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction by TLC or LC-
MS.

e Upon completion, cool the mixture to room temperature.
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 Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove
palladium residues.

e Wash the filtrate with water (15 mL) and brine (15 mL).

» Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

» Purify the crude product by silica gel column chromatography to yield the desired 4-
(arylamino)-1-methoxyisoquinoline derivative.[17]

Protocol 3: Synthesis of 4-Alkynyl-1-
methoxyisoquinoline via Sonogashira Coupling

Materials:

e 4-Bromo-1-methoxyisoquinoline (1.0 mmol, 1.0 equiv)

Terminal alkyne (1.5 mmol, 1.5 equiv)

Bis(triphenylphosphine)palladium(ll) dichloride (PdCIl2(PPhs)2) (0.05 mmol, 0.05 equiv)

Copper(l) iodide (Cul) (0.03 mmol, 0.03 equiv)

Triethylamine (EtsN) (5 mL)

Anhydrous Toluene (10 mL)

Dichloromethane (CH2Cl2), Water, Anhydrous sodium sulfate (NazSOa4)
Procedure:

e To a dry, argon-flushed Schlenk flask, add 4-Bromo-1-methoxyisoquinoline, PdCl2(PPhs)z,
and Cul.

e Add anhydrous toluene (10 mL) and triethylamine (5 mL) via syringe.

e Add the terminal alkyne dropwise to the stirring mixture at room temperature.
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« Stir the reaction mixture at room temperature for 6-20 hours, monitoring by TLC until the
starting material is consumed.[16]

¢ Quench the reaction by adding water (10 mL).
o Extract the aqueous phase with CH2Cl2 (3 x 15 mL).

o Combine the organic phases, dry over anhydrous NazSOu4, filter, and concentrate under
reduced pressure.

o Purify the residue by column chromatography on silica gel to afford the pure 4-alkynyl-1-
methoxyisoquinoline.

Mandatory Visualizations
Experimental Workflows & Catalytic Cycles
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Caption: Synthetic workflow for the diversification of 4-Bromo-1-methoxyisoquinoline.
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Biological Signaling Pathway

Based on the successful application of quinoline derivatives as Receptor-Interacting Protein
Kinase 2 (RIPK2) inhibitors, the following diagram illustrates the general signaling pathway
inhibited by such compounds.[7]
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Caption: Inhibition of the RIPK2 signaling pathway by a kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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